N-(pyridin-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
Description
N-(pyridin-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a pyridinyl group and a trifluoromethoxyphenyl moiety. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, is known for its metabolic stability and bioisosteric properties, often serving as a carboxylic acid replacement in drug design .
Properties
IUPAC Name |
N-pyridin-4-yl-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N6O2/c15-14(16,17)25-11-3-1-10(2-4-11)23-21-12(20-22-23)13(24)19-9-5-7-18-8-6-9/h1-8H,(H,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCSIROZJQGZRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=CC=NC=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(pyridin-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This tetrazole derivative exhibits a range of biological activities, including anti-inflammatory, analgesic, and potential anti-cancer properties. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Analgesic and Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant analgesic effects. A study utilizing the PASS (Prediction of Activity Spectra for Substances) model predicted a high probability (Pa = 0.795) for analgesic activity, suggesting that this compound may effectively alleviate pain through multiple mechanisms .
2. Anticancer Activity
Preliminary studies have suggested that tetrazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have shown promise as inhibitors of specific cancer pathways. The inhibition of transforming growth factor beta (TGF-beta) type I receptor has been highlighted as a potential mechanism for anticancer activity, which may also apply to this compound .
3. Antimicrobial Activity
The antimicrobial properties of tetrazole derivatives have been documented in various studies. The compound's structure suggests that it could interact with bacterial membranes or enzymes critical for survival. A related study showed that certain tetrazole compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential applicability in treating bacterial infections .
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Analgesic | High probability of efficacy | |
| Anticancer | Inhibition of tumor growth | |
| Antimicrobial | Effective against bacteria |
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in pain signaling or inflammation.
- Receptor Modulation : Interaction with specific receptors, such as those involved in the nociceptive pathway, could mediate analgesic effects.
- Cell Proliferation Inhibition : The ability to interfere with cell cycle progression in cancer cells may underlie its anticancer properties.
Scientific Research Applications
Therapeutic Applications
Antimicrobial Activity
Recent studies have indicated that tetrazole derivatives, including N-(pyridin-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, exhibit notable antimicrobial properties. Research has shown that compounds with tetrazole moieties can act against various strains of bacteria, including multidrug-resistant Mycobacterium tuberculosis (Mtb) . The compound's ability to inhibit bacterial growth suggests its potential as a new class of antibiotics.
Anti-inflammatory Properties
Tetrazole derivatives have also been investigated for their anti-inflammatory effects. The structural features of this compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Drug Discovery and Development
Lead Compound in Drug Design
The compound serves as a lead structure in the design of new pharmaceuticals. Its unique chemical framework allows for modifications that can enhance potency and selectivity against specific biological targets. For instance, the incorporation of the trifluoromethoxy group has been linked to improved pharmacokinetic properties .
Mechanism of Action Studies
Research has focused on elucidating the mechanisms by which this compound interacts with biological targets. Studies involving docking experiments have revealed potential binding sites on enzymes such as Factor XIa, suggesting that this compound could be developed as an anticoagulant agent .
Biochemical Properties
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that yield high purity compounds suitable for biological testing. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of the synthesized compounds .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several carboxamide derivatives documented in patents and research articles.
Substituent Variations in Pyridine and Aryl Groups
- Compound B (from ) :
1-(4-Chloro-2-methylphenyl)-N-(5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide- Key Differences :
- Replaces the tetrazole ring with a pyrazole core.
- Substituents include chlorine (at pyridine and phenyl) and a trifluoromethyl group.
Molecular weight: 481.8 (vs. ~394.3 for the target compound).
Compound from :
N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide- Key Differences :
- Chlorine substituents on both pyridine and phenyl rings.
- Incorporates an N-methylcarbamoyl group.
Tetrazole-Containing Analogs
- Compound 43a (from ) :
N-(4-Fluoro-3-methoxybenzyl)-6-(2-{[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl}-2H-tetrazol-5-yl)-2-methyl-4-pyrimidinecarboxamide- Key Differences :
- Tetrazole linked to a pyrimidine ring instead of pyridine.
- Contains a dioxane-derived substituent, enhancing solubility.
Trifluoromethoxy vs. Trifluoromethyl Groups
- The trifluoromethoxy group in the target compound may offer distinct electronic and steric effects compared to trifluoromethyl groups in analogs (e.g., Compound B in ). Trifluoromethyl (-CF₃): Higher lipophilicity but less polarizable.
Research Findings and Implications
- Synthetic Challenges : The trifluoromethoxy group in the target compound may require specialized fluorination steps, unlike the more straightforward trifluoromethylation in .
- Thermodynamic Stability : Tetrazoles generally exhibit higher stability than triazoles, as seen in , suggesting advantages for the target compound in drug design .
Limitations and Gaps in Evidence
- No direct pharmacological or crystallographic data for the target compound were found in the provided evidence.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(pyridin-4-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, and how can purity and yield be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including tetrazole ring formation via [1,3]-dipolar cycloaddition using sodium azide and nitriles, followed by carboxamide coupling. For the trifluoromethoxyphenyl group, selective fluorination or trifluoromethylation under anhydrous conditions is critical. To maximize yield, microwave-assisted synthesis (e.g., 80–100°C, DMF solvent) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are recommended. Reaction progress should be monitored by TLC and HPLC .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of pyridinyl protons (δ 8.5–9.0 ppm) and trifluoromethoxy group (δ 4.3–4.5 ppm for -OCF3).
- FT-IR : Identify tetrazole ring vibrations (~1450 cm⁻¹) and amide C=O stretch (~1680 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 395.08) and fragmentation patterns.
Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in regiochemistry .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination.
- Cellular viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
- Membrane permeability : Caco-2 monolayer models to predict bioavailability. Use DMSO as a vehicle control (<0.1% v/v) to avoid solvent toxicity .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding with the pyridinyl nitrogen and hydrophobic contacts with the trifluoromethoxy group.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-protein conformational changes.
- QSAR : Corrogate electronic parameters (HOMO-LUMO gaps, logP) with bioactivity data to refine lead optimization .
Q. How to resolve contradictions in reported reaction yields for tetrazole-carboxamide derivatives?
- Methodological Answer : Discrepancies often arise from:
- Regioselectivity : 1H- vs. 2H-tetrazole isomers. Use 15N NMR or NOESY to confirm regiochemistry.
- Side reactions : Trace moisture may hydrolyze trifluoromethoxy groups. Employ anhydrous solvents (e.g., THF, DCM) and molecular sieves.
- Catalyst variability : Screen Pd/C, CuI, or organocatalysts for coupling efficiency. Statistical optimization (e.g., Box-Behnken design) identifies critical factors (temperature, catalyst loading) .
Q. What strategies enhance the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Prodrug design : Mask the carboxamide as an ester to improve oral absorption.
- Isotope labeling : Use 19F NMR to track metabolic degradation of the trifluoromethoxy group.
- CYP450 inhibition assays : Identify major metabolic pathways (e.g., CYP3A4/5) and modify substituents to block oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
